molecular formula C8H7BrN2 B1445959 6-Bromo-7-methylimidazo[1,5-a]pyridine CAS No. 1427369-46-7

6-Bromo-7-methylimidazo[1,5-a]pyridine

Cat. No.: B1445959
CAS No.: 1427369-46-7
M. Wt: 211.06 g/mol
InChI Key: LVVNOAQUIYUOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and a methyl group at the 7th position distinguishes it from other imidazo[1,5-a]pyridine derivatives.

Preparation Methods

The synthesis of 6-Bromo-7-methylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

6-Bromo-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, this compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

The molecular pathways involved in its action can vary, but common mechanisms include the inhibition of signal transduction pathways, modulation of gene expression, and disruption of cellular homeostasis .

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVNOAQUIYUOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methylimidazo[1,5-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-methylimidazo[1,5-a]pyridine
Reactant of Route 4
6-Bromo-7-methylimidazo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-methylimidazo[1,5-a]pyridine
Reactant of Route 6
6-Bromo-7-methylimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.